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Compound of Interest

Compound Name: (-)-Conduritol B

CAS No.: 25348-64-5

Cat. No.: B043542 Get Quote

Executive Summary
(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) of paramount importance in

lysosomal biology. Unlike its meso-counterparts (Conduritol A and D), the B-isomer possesses

unique stereochemical vectors that allow it to mimic the transition state of glucosylceramide

hydrolysis. Its epoxide derivative, Conduritol B Epoxide (CBE), is the industry-standard

irreversible inhibitor of acid

-glucosidase (GCase).

This guide synthesizes the historical discovery of the conduritol class with modern, scalable

synthetic methodologies. We move beyond basic isolation to explore the chemoenzymatic

strategies that define current high-purity production, specifically focusing on lipase-mediated

kinetic resolution and microbial arene oxidation.

Molecular Profile & Therapeutic Mechanism
The Biological Target: GCase Inhibition
The primary utility of (-)-Conduritol B lies in its ability to competitively inhibit glycosidases.

However, its electrophilic derivative, CBE, functions as a "suicide substrate" for GCase (EC

3.2.1.45).
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Mechanism: CBE binds to the GCase active site. The enzyme's catalytic nucleophile

(glutamate residue) attacks the epoxide ring.

Result: Formation of a stable covalent ester bond, permanently inactivating the enzyme.

Application: This inhibition creates a phenocopy of Gaucher Disease in cellular and animal

models by inducing the accumulation of glucosylceramide.

Structural Stereochemistry
Conduritol B is one of six stereoisomers (A–F).

IUPAC: (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol.

Chirality: Unlike A and D (meso), B is chiral. The (-)-enantiomer is the biologically relevant

species for specific glycosidase interactions.
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Figure 1: Mechanism of irreversible inactivation of GCase by Conduritol B Epoxide.[1]

Strategic Synthesis: The Chemoenzymatic
Paradigm
While historical isolation from Marsdenia condurango bark provided the first samples (primarily

Conduritol A), modern drug development requires enantiopure (-)-Conduritol B. Chemical

synthesis from the "chiral pool" (e.g., L-quebrachitol) is possible but often lengthy.

We present two superior methodologies:
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Microbial Arene Oxidation (The Hudlicky Route): High atom economy, green chemistry.

Lipase-Mediated Kinetic Resolution (The Kwon Strategy): High enantiomeric excess (ee),

scalable.

Method A: Microbial Arene Oxidation
This route utilizes the metabolic machinery of Pseudomonas putida (strain 39/D) to convert

benzene or halobenzenes into cis-dihydrodiols. This is a "blue-sky" approach that introduces

chirality into an achiral starting material.

Precursor: Bromobenzene.

Enzyme: Toluene dioxygenase (TDO).

Key Intermediate: (1S, 2S)-cis-dihydrodiol.

Transformation: The diol is protected, subjected to singlet oxygen (

) photooxygenation, and reduced.

Note: Direct synthesis of the B-isomer via this route requires careful stereochemical

manipulation (often inversion) as the natural oxidative pathway favors Conduritol E or A.

Method B: Lipase-Mediated Kinetic Resolution
(Recommended)
For the specific production of (-)-Conduritol B, the unified strategy developed by Kwon and

Chung is the most robust protocol for laboratory and pilot-scale synthesis. It relies on the

selective hydrolysis of a racemic diacetate precursor.

The Workflow
Starting Material:myo-Inositol (abundant, cheap).

Intermediate: Racemic Conduritol B tetraacetate or diacetate.

Resolution:Candida antarctica Lipase B (CAL-B, Novozym 435) selectively hydrolyzes the

(+)-isomer ester, leaving the desired (-)-isomer ester intact (or vice-versa depending on
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solvent/acyl donor).
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Figure 2: Chemoenzymatic synthesis of (-)-Conduritol B via Lipase Resolution.

Detailed Experimental Protocol
Target: Synthesis of (-)-Conduritol B via Enzymatic Resolution of Racemic Diacetate. Source

Validation: Adapted from Kwon et al. (Org.[2] Lett.) and complementary protocols for cyclitol

resolution.

Reagents & Equipment
Substrate: (±)-1,4-Di-O-acetyl-conduritol B (prepared from myo-inositol via zinc reduction).
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Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[2]

Solvent: Diisopropyl ether (anhydrous) or Phosphate Buffer (pH 7.0) depending on hydrolysis

vs. transesterification mode.

Apparatus: Orbital shaker (incubator) set to 30–35°C.

Step-by-Step Methodology
Step 1: Preparation of Racemic Precursor

Reflux myo-inositol (10.0 g) in a mixture of acetic anhydride and acetic acid with zinc dust for

4 hours.

Filter the zinc residue and concentrate the filtrate in vacuo.

Purify the resulting solid to obtain racemic Conduritol B peracetate.

Selectively deprotect (Zemplén conditions) to obtain the diol or use the diacetate form for

resolution.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

Dissolve racemic Conduritol B diacetate (1.0 eq) in diisopropyl ether (0.1 M concentration).

Add vinyl acetate (3.0 eq) as the irreversible acyl donor (if performing acylation of the diol)

OR add Phosphate Buffer (if hydrolyzing the acetate).

Preferred Route: Hydrolysis of the peracetate often yields higher selectivity. Suspend the

racemic peracetate in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent.

Add Novozym 435 (50% w/w relative to substrate).

Incubate at 30°C with orbital shaking (200 rpm).

Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) or GC. Stop

the reaction when conversion reaches exactly 50% (kinetic limit).

Step 3: Workup and Purification
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Filter off the enzyme beads (can be washed and reused).

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

Dry combined organics over

and concentrate.

Separation: The reaction mixture now contains the unreacted (-)-diacetate (desired) and the

hydrolyzed (+)-diol (undesired). Separate these via silica gel flash chromatography (Eluent:

Hexane/EtOAc gradient).

Step 4: Final Deprotection

Dissolve the isolated (-)-diacetate in MeOH.

Add catalytic NaOMe (pH 9-10).

Stir for 1 hour at RT.

Neutralize with Amberlite IR-120 (H+) resin.

Filter and concentrate to yield pure (-)-Conduritol B.

Analytical Characterization (Data Summary)
To ensure the integrity of the synthesized compound, compare analytical data against

established standards.
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Parameter Specification Notes

Physical State White crystalline solid Hygroscopic

Melting Point 178 – 180 °C
Sharp melting point indicates

high purity

Optical Rotation

(

). Positive rotation indicates

wrong enantiomer.

1H NMR 5.58 (m, 2H, vinyl), 4.05 (m,

2H), 3.50 (m, 2H)

In

. Characteristic alkene protons

at 5.5-5.6 ppm.

Mass Spectrometry 146 Consistent with formula
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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